(4-(pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
The compound (4-(pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
is a complex organic molecule. It contains functional groups such as pyrimidine, piperazine, and pyran, which are common in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been determined. For example, the structure of a related compound, 3,3-difluoropyrrolidin-1-yl {(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, was solved using the dual-space algorithm .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carbonyl group in the compound can react with Wittig reagents to form various substituted alkene compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 3,3-difluoropyrrolidin-1-yl {(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone was found to have a molar mass of 164.21 g/mol .Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Gas Sorption
The compound has been investigated in the context of metal-organic frameworks (MOFs). For example, two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT) were synthesized. These MOFs exhibit distinctive sorption properties:
Compound 1: It features a rigid 3D framework and selectively adsorbs CO₂ due to the sieving effect of its small-aperture cages. The framework contains two types of cages, allowing for efficient CO₂ capture .
Compound 2: This MOF displays a flexible, 3-fold interpenetrated framework. Upon desolvation, it exhibits a significantly higher capacity for CO₂ and n-C₄H₁₀ (but not for N₂, CH₄, C₂H₆, or C₃H₈) compared to other gases. The guest-induced structural transformation in compound 2 is noteworthy .
Structural Diversity in Co(II) MOFs
The compound TPT has also been employed in Co(II)-based MOFs. By introducing various secondary aromatic polycarboxylate anions, researchers have achieved structural diversities. For instance:
- Different Ligands : Various aromatic polycarboxylic acids, such as biphenyl-3,4’,5-tricarboxylic acid (H₃bpt) and 1,3,5-benzenetricarboxylic acid (H₃BTC), have been used as auxiliary ligands to create Co(II)-TPT frameworks with distinct structures .
Photochromism in Crystalline State
In the crystalline state, TPT exhibits unprecedented photochromic behavior. Experimental and theoretical data suggest that the compound’s color change likely arises from intramolecular charge separation and the formation of triple radical anions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(23-8-10-24(11-9-23)19-20-6-1-7-21-19)15-2-3-17(22-14-15)27-16-4-12-26-13-5-16/h1-3,6-7,14,16H,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPANGCVNJUNDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone |
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